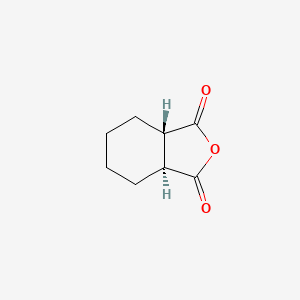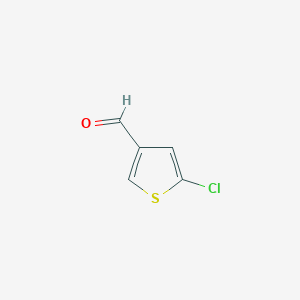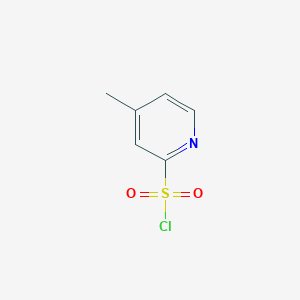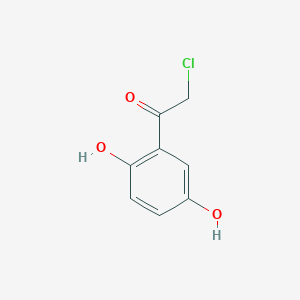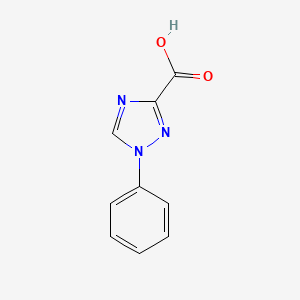
4-(2-Hydroxyethyl)cyclohexanol
Übersicht
Beschreibung
4-(2-Hydroxyethyl)cyclohexanol is an organic compound with the molecular formula C8H16O2. It is a cyclohexanol derivative where a hydroxyethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethyl)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Zukünftige Richtungen
“4-(2-Hydroxyethyl)cyclohexanol” is a versatile compound widely used in the biomedical industry. It serves as a valuable intermediate in the synthesis of various drugs, such as analgesics, anti-inflammatories, and antivirals . It is anticipated that this compound will continue to be of interest in the development of new drugs and other chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyethyl)cyclohexanol can be synthesized through several methods. One common method involves the reduction of 4-(2-Hydroxyethyl)cyclohexanone. The reduction can be carried out using sodium borohydride (NaBH4) in methanol at room temperature. Another method involves the hydrogenation of 4-(2-Hydroxyethyl)cyclohexanone using a palladium catalyst under hydrogen gas.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-(2-Hydroxyethyl)cyclohexanone. This process typically involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyethyl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to 4-(2-Hydroxyethyl)cyclohexanone using oxidizing agents such as sodium hypochlorite (NaOCl) in acetic acid.
Reduction: As mentioned earlier, 4-(2-Hydroxyethyl)cyclohexanone can be reduced to this compound using sodium borohydride (NaBH4) in methanol.
Substitution: The hydroxy group in this compound can be substituted with other functional groups using appropriate reagents.
Major Products Formed
Oxidation: 4-(2-Hydroxyethyl)cyclohexanone
Reduction: this compound
Substitution: Various substituted cyclohexanol derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Hydroxyethyl)cyclohexanone
- Cyclohexanol
- 4-Hydroxycyclohexanone
Uniqueness
4-(2-Hydroxyethyl)cyclohexanol is unique due to the presence of both a hydroxyethyl group and a cyclohexanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-6-5-7-1-3-8(10)4-2-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIBVWWQOOVXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548389 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74058-21-2 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
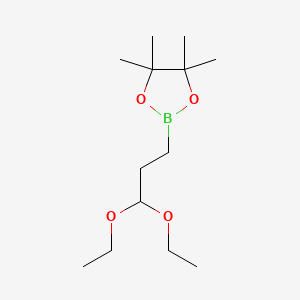

![2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B1590536.png)
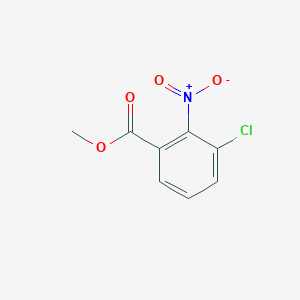
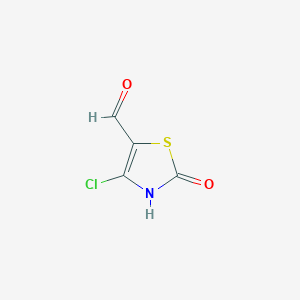
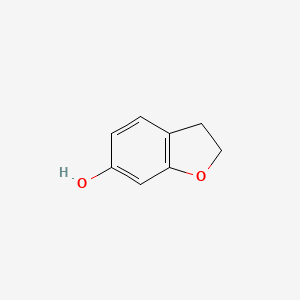
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)
